

# Application Notes and Protocols: Synthesis of the Antitumor Agent WXFL-152

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## Compound of Interest

Compound Name: *Antitumor agent-152*

Cat. No.: *B15586646*

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The designation "**Antitumor agent-152**" is not uniquely assigned to a single chemical entity in publicly available scientific literature. To provide a precise and actionable protocol, this document details the synthesis and application of WXFL-152, a potent, orally active triple angiokinase inhibitor. WXFL-152 targets Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Fibroblast Growth Factor Receptors (FGFRs), and Platelet-Derived Growth Factor Receptor  $\beta$  (PDGFR $\beta$ ), which are crucial in tumor angiogenesis.<sup>[1]</sup> The compound is currently in phase Ib clinical trials for cancer therapy.<sup>[1]</sup>

## Data Presentation

### Table 1: In Vitro Inhibitory Activity of WXFL-152

Target Kinase	IC <sub>50</sub> (nmol/L)	Cell Line	Assay Method
VEGFR2	1.5	HUVEC	Kinase Activity Assay
FGFR1	25.6	NIH-3T3	Cell Proliferation
FGFR2	30.4	-	Kinase Activity Assay
PDGFR $\beta$	45.1	NIH-3T3	Cell Proliferation

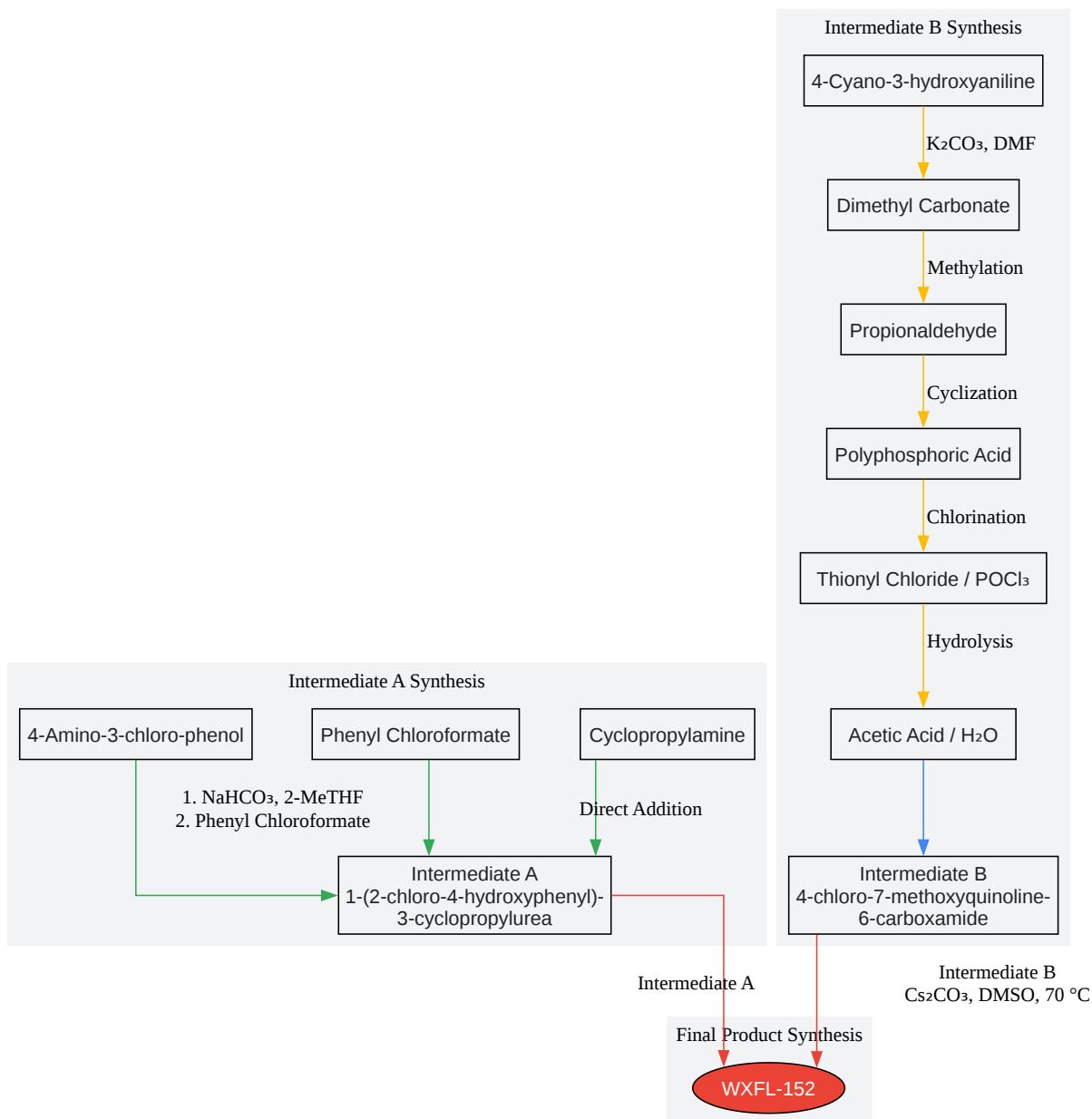
Data sourced from Acta Pharmaceutica Sinica B (2020).[\[1\]](#)

## Table 2: Pharmacokinetic Properties of WXFL-152 in Rats

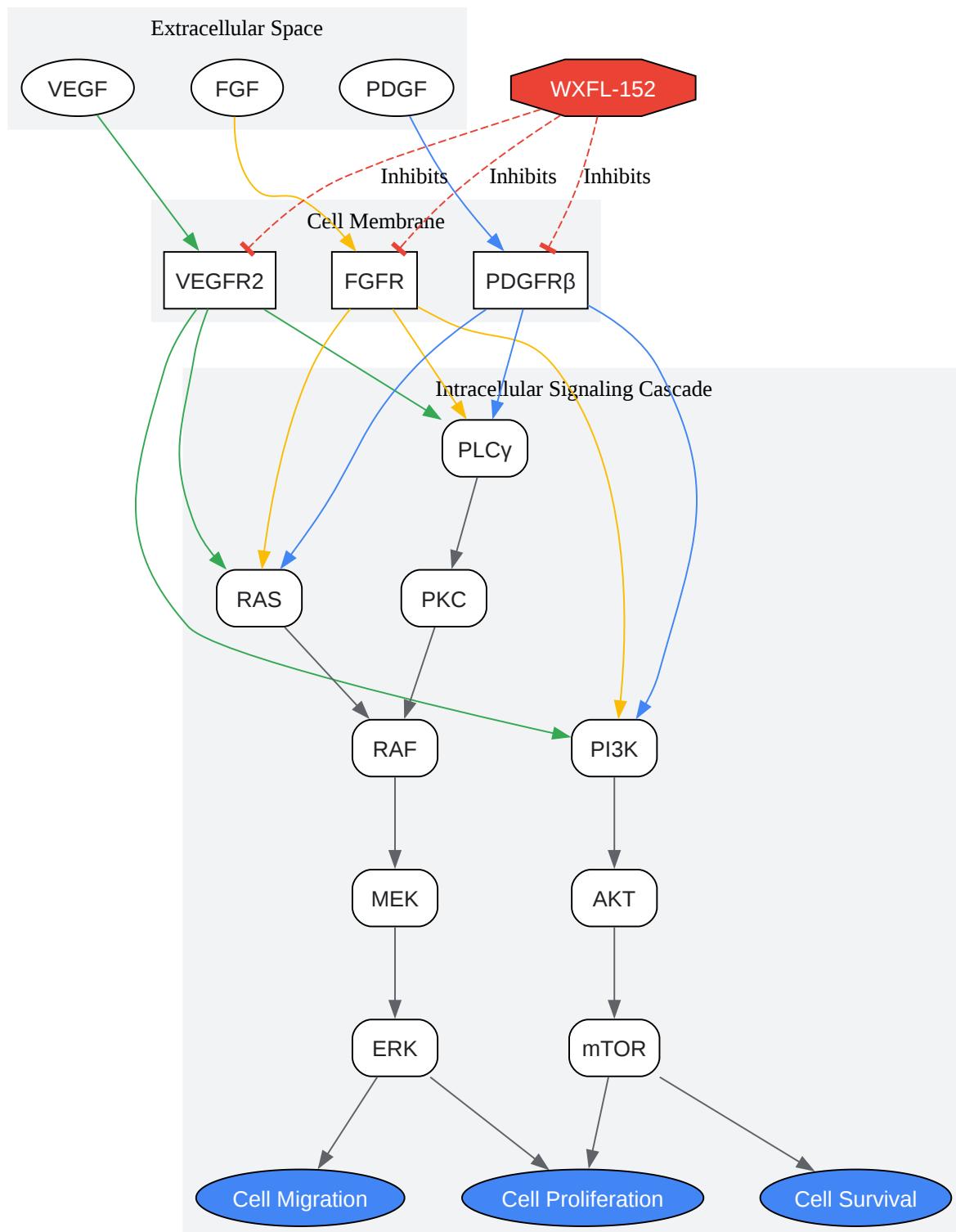
Parameter	Intravenous (3 mg/kg)	Oral (10 mg/kg)
T <sub>1/2</sub> (h)	2.8 ± 0.5	4.2 ± 1.1
AUC <sub>0-t</sub> (μg·h/L)	1250 ± 210	3240 ± 560
Bioavailability (F%)	-	86.4 ± 15.1

Data sourced from Acta Pharmaceutica Sinica B (2020).[\[1\]](#)

## Mandatory Visualization



Caption: Synthetic workflow for WXFL-152.



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Caption: WXFL-152 inhibits VEGFR, FGFR, and PDGFR signaling.

## Experimental Protocols

The synthesis of WXFL-152 is a multi-step process involving the preparation of two key intermediates, followed by a final coupling reaction.

### Protocol 1: Synthesis of Intermediate A - 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea

This protocol combines two steps into a one-pot synthesis.[\[2\]](#)

#### Materials:

- 4-Amino-3-chloro-phenol hydrochloride salt
- 2-Methyltetrahydrofuran (2-MeTHF)
- Sodium bicarbonate (NaHCO<sub>3</sub>)
- Phenyl chloroformate
- Cyclopropylamine
- Ethyl acetate (EtOAc)
- n-Heptane

#### Procedure:

- Suspend 4-amino-3-chloro-phenol hydrochloride (60.0 g, 333.3 mmol) in 2-MeTHF (180 mL) and cool the suspension to 0–5 °C.
- Add a solution of NaHCO<sub>3</sub> (58.8 g, 699.9 mmol) in water (650 mL) dropwise, maintaining the temperature below 10 °C.
- Add a solution of phenyl chloroformate (57.4 g, 366.7 mmol) in 2-MeTHF (96 mL) dropwise, keeping the temperature below 10 °C.

- Stir the mixture at 0–5 °C for 10 minutes. Monitor the reaction by TLC until the starting material is consumed.
- Separate the aqueous and organic phases.
- To the organic phase, add cyclopropylamine (37.9 g, 666.6 mmol) and stir the mixture at 50 °C for 3 hours.
- After cooling, perform an acidic wash to remove excess cyclopropylamine.
- Concentrate the organic phase and crystallize the product from a 4:1 mixture of ethyl acetate and n-heptane.
- Filter the precipitate, wash with n-heptane, and dry under vacuum to yield 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea as a white solid (Yield: ~90%).[\[2\]](#)

## Protocol 2: Synthesis of Intermediate B - 4-chloro-7-methoxyquinoline-6-carboxamide

This is a five-step synthesis starting from 4-cyano-3-hydroxyaniline.[\[3\]](#)[\[4\]](#)

### Materials:

- 4-Cyano-3-hydroxyaniline
- N,N-dimethylformamide (DMF)
- Potassium carbonate ( $K_2CO_3$ )
- Dimethyl carbonate
- Ethanol
- Propionaldehyde
- Polyphosphoric acid
- Thionyl chloride ( $SOCl_2$ ) or Phosphorus oxychloride ( $POCl_3$ )

- Acetic acid

Procedure:

- Methylation: Dissolve 4-cyano-3-hydroxyaniline (134 g) in DMF (500 mL). Add  $K_2CO_3$  (268 g) and tetrabutylammonium bromide (32 g). Heat to 110 °C and add dimethyl carbonate (100 g) dropwise. React for 8 hours. After workup and extraction with ethyl acetate, recrystallize to obtain 4-cyano-3-methoxyaniline.[3][4]
- Oxime Formation: Dissolve the product from Step 1 (74 g) in ethanol and heat to reflux. Add propionaldehyde (50 g) dropwise and continue refluxing for 5 hours. Remove the solvent under reduced pressure.[4]
- Cyclization: To the residue from Step 2, add polyphosphoric acid (100 mL) and heat to 90 °C for 10 hours. Pour the mixture into ice water to precipitate the product, 6-cyano-7-methoxy-4-quinolinone. Filter and dry the solid.[3]
- Chlorination: Convert the quinolinone to 6-cyano-7-methoxy-4-chloroquinoline using a chlorinating agent like  $SOCl_2$  or  $POCl_3$ .[3]
- Hydrolysis: Dissolve the chloroquinoline from Step 4 (218 g) in a 1:1500 solution of glacial acetic acid and water. Heat to 80 °C for 24 hours. Cool and precipitate the product with ice water. Filter and dry to obtain 4-chloro-7-methoxyquinoline-6-carboxamide as a white solid. [3][4]

## Protocol 3: Final Synthesis of WXFL-152

This protocol describes the final coupling of the two intermediates.[2]

Materials:

- Intermediate A: 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea
- Intermediate B: 4-chloro-7-methoxyquinoline-6-carboxamide
- Cesium carbonate ( $Cs_2CO_3$ )
- Dimethyl sulfoxide (DMSO)

**Procedure:**

- Suspend 4-chloro-7-methoxyquinoline-6-carboxamide (0.983 g, 4.15 mmol) and 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea (1.13 g, 4.99 mmol) in DMSO (20 mL).
- Add cesium carbonate (2.71 g, 8.32 mmol) to the suspension.
- Heat the mixture and stir at 70 °C for 23 hours.
- Cool the reaction mixture to room temperature.
- Add water (50 mL) to precipitate the final product.
- Filter the crystals, wash, and dry to afford WXFL-152 (Yield: ~89%).[\[2\]](#)

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## References

- 1. Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
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